molecular formula C11H22OSi B12068310 (3S)-1-trimethylsilyloct-1-yn-3-ol

(3S)-1-trimethylsilyloct-1-yn-3-ol

Cat. No.: B12068310
M. Wt: 198.38 g/mol
InChI Key: QRHOINBDNMITIU-NSHDSACASA-N
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Description

Properties

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

(3S)-1-trimethylsilyloct-1-yn-3-ol

InChI

InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3/t11-/m0/s1

InChI Key

QRHOINBDNMITIU-NSHDSACASA-N

Isomeric SMILES

CCCCC[C@@H](C#C[Si](C)(C)C)O

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-trimethylsilyloct-1-yn-3-ol typically involves the use of alkyne and silylating agents. One common method is the reaction of an alkyne with a trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of (3S)-1-trimethylsilyloct-1-yn-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-trimethylsilyloct-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or an alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of silyl ethers or other substituted derivatives.

Scientific Research Applications

(3S)-1-trimethylsilyloct-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-trimethylsilyloct-1-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne moiety can participate in π-π interactions. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Analysis of Evidence

This 2012 paper details the synthesis of 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c), an indole-based compound, using click chemistry. The focus on indole derivatives and triazole formation is unrelated to the target compound .

Evidences 2–4

These are excerpts from a 2017 book titled The Doctrinal Basis of Our Curriculum, which outlines teaching materials for biblical education (e.g., Noah’s Ark activities, classroom supplies). The content is entirely unrelated to organic chemistry or the compound .

Limitations of the Provided Evidence

  • No overlap with the target compound: None of the sources describe (3S)-1-trimethylsilyloct-1-yn-3-ol, its synthesis, or its analogs.
  • No comparative data: The evidence lacks physicochemical data (e.g., boiling points, solubility, reactivity) or structural comparisons (e.g., steric effects of trimethylsilyl groups vs. other protecting groups).
  • Irrelevant context : –4 discuss pedagogical tools, which are unrelated to the chemical analysis requested.

Recommendations for Further Research

To address the query effectively, authoritative sources such as:

  • Chemical databases (Reaxys, SciFinder) for structural analogs of (3S)-1-trimethylsilyloct-1-yn-3-ol .
  • Specialized journals (e.g., Journal of Organic Chemistry) for studies on silyl-protected alkynols.
  • Patents involving trimethylsilyl groups in asymmetric synthesis.

Key comparison parameters should include:

  • Steric and electronic effects of the trimethylsilyl group vs. triethylsilyl or tert-butyldimethylsilyl groups.
  • Stereoselectivity in synthetic applications (e.g., Sharpless epoxidation, Sonogashira coupling).
  • Stability under acidic/basic conditions compared to other silyl ethers.

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